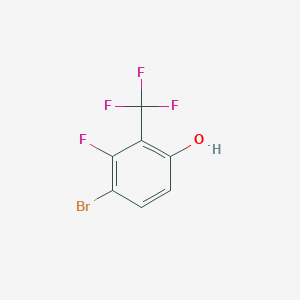

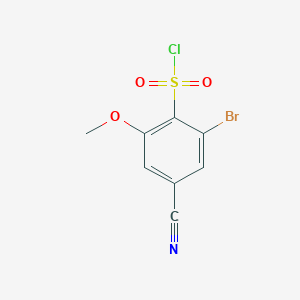

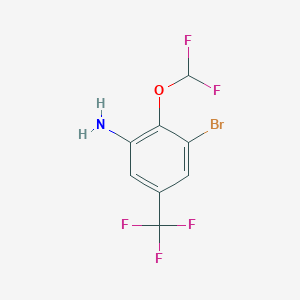

![molecular formula C11H15ClFN B1484857 3-Fluoro-3-[(3-methylphenyl)methyl]azetidine hydrochloride CAS No. 2098022-81-0](/img/structure/B1484857.png)

3-Fluoro-3-[(3-methylphenyl)methyl]azetidine hydrochloride

Descripción general

Descripción

3-Fluoro-3-[(3-methylphenyl)methyl]azetidine hydrochloride, also known as 3-Fluoro-3-MMAH, is a synthetic organic compound used in scientific research. It is a heterocyclic, fluorinated azetidine derivative, with a molecular formula of C10H14ClFNO. This compound has been used in a variety of applications, ranging from biochemical and physiological studies to the synthesis of novel compounds.

Aplicaciones Científicas De Investigación

Synthesis of Bioactive Molecules

3-Fluoro-3-[(3-methylphenyl)methyl]azetidine hydrochloride: is utilized in the synthesis of bioactive molecules. Its structure serves as a building block in medicinal chemistry for the development of new pharmaceuticals. The presence of the azetidine ring, a four-membered nitrogen-containing cycle, is particularly valuable due to its resemblance to proline, an amino acid that is significant in drug design .

Material Science Research

In material science, this compound’s unique chemical properties can be exploited to create novel polymers with specific characteristics. The fluorine atom in its structure could potentially impart high thermal stability and resistance to degradation, making it suitable for high-performance materials .

Analytical Chemistry

The compound’s distinct spectroscopic features, owing to the fluorine atom, make it an excellent candidate for use as a standard in various spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy. It can help in the accurate identification and quantification of similar compounds in complex mixtures .

Chemical Synthesis Catalyst

Due to its reactive azetidine ring, 3-Fluoro-3-[(3-methylphenyl)methyl]azetidine hydrochloride can act as a catalyst in chemical synthesis. It can facilitate the formation of new bonds, particularly in the production of cyclic compounds, which are prevalent in many bioactive molecules .

Chromatography

In chromatography, this compound can be used as a derivatization agent to improve the detection of less reactive substances. Its ability to introduce a fluorine atom into other molecules can enhance their volatility and detectability in gas chromatography .

Neuroscience Research

The structural similarity of this compound to certain neurotransmitters suggests potential applications in neuroscience research. It could be used to synthesize analogs that interact with neurotransmitter receptors, aiding in the study of neurological disorders and the development of treatments .

Environmental Science

In environmental science, the compound’s reactivity can be harnessed to create sensors for detecting pollutants. The fluorine atom provides a reactive site that can interact with various environmental contaminants, leading to changes in the compound’s properties that can be easily measured .

Chemical Education

Lastly, 3-Fluoro-3-[(3-methylphenyl)methyl]azetidine hydrochloride can serve as an educational tool in chemical education. Its structure encompasses several functional groups and bonding types, making it an excellent example for teaching organic chemistry concepts and reaction mechanisms .

Propiedades

IUPAC Name |

3-fluoro-3-[(3-methylphenyl)methyl]azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN.ClH/c1-9-3-2-4-10(5-9)6-11(12)7-13-8-11;/h2-5,13H,6-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXKNUYOZOLJCAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC2(CNC2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-3-[(3-methylphenyl)methyl]azetidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

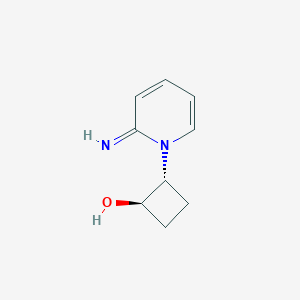

![trans-2-{[(5-Methylfuran-2-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484780.png)

![trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484782.png)

![trans-2-{[(4-Fluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484795.png)